

In Vivo Efficacy of Lestaurtinib Across Cancer Models

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Compound Focus: Lestaurtinib

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Cancer Model	Treatment Regimen	Key Efficacy Findings	Reference / Model Type
Neuroblastoma	Lestaurtinib + Chemotherapy (Topotecan/Cyclophosphamide or Irinotecan/Temozolomide)	Significant inhibition of tumor growth vs vehicle ($p=0.0004$) and enhanced efficacy of chemotherapy ($p<0.0001$) [1].	TrkB-overexpressing xenograft [1]
Neuroblastoma	Lestaurtinib + Biological Agents (13-cis-retinoic acid or Fenretinide)	No additive benefit compared to lestaurtinib alone [1].	TrkB-overexpressing xenograft [1]
Neuroblastoma	Lestaurtinib + Bevacizumab	Dramatic growth inhibition ($p<0.0001$), but with substantial systemic toxicity [1].	TrkB-overexpressing xenograft [1]
Ovarian Cancer	Lestaurtinib (monotherapy)	Potent inhibition of tumor growth in both chemotherapy- and PARP-inhibitor-	Patient-Derived Xenograft (PDX) [2]

Cancer Model	Treatment Regimen	Key Efficacy Findings	Reference / Model Type
		sensitive and -resistant PDX models [2].	
Ovarian Cancer	Lestaurtinib + Cisplatin or Olaparib	Synergistic anti-tumor effects, including in a model of PARPi resistance [2].	Cell line and PDX models [2]
Hepatocellular Carcinoma (HCC)	Lestaurtinib (monotherapy)	Demonstrated potential to inhibit proliferation and migration in HCC models [3].	<i>In vitro</i> & bioinformatics analysis [3]

Detailed Experimental Protocols

The following methodologies are adapted from the key studies cited above, particularly the neuroblastoma xenograft research [1].

In Vivo Xenograft Model for Neuroblastoma

- **Cell Line:** SY5Y-TrkB (BR6), a subclone engineered to overexpress full-length TrkB.
- **Animal Model:** Typically immunodeficient mice (e.g., nude or SCID).
- **Tumor Implantation:** Cells are injected subcutaneously. Treatment begins once tumors reach a predetermined volume (e.g., 100-150 mm³).
- **Dosing Formulation:** **Lestaurtinib** is dissolved in a vehicle of **40% polyethylene glycol 100, 10% providone C30, and 2% benzyl alcohol in distilled water** [1].
- **Dosing Regimen:**
 - **Lestaurtinib:** 20 mg/kg, administered subcutaneously twice daily (Monday-Friday) and once daily on weekends [1].
 - **Chemotherapy Combinations:**
 - **Cyclophosphamide:** 113 mg/kg intraperitoneally (IP) on days 4 and 6.
 - **Topotecan + Cyclophosphamide:** Topotecan 0.25 mg/kg/day and Cyclophosphamide 75 mg/kg/day IP on days 5 and 7.

- **Irinotecan + Temozolomide:** Irinotecan 0.63 mg/kg/day and Temozolomide 7.5 mg/kg/day by oral gavage, Monday-Friday [1].
- **Efficacy Endpoints:**
 - **Tumor Volume:** Measured regularly with calipers.
 - **Event-Free Survival (EFS):** Time from treatment start until tumor volume reaches a predefined endpoint (e.g., quadrupling in size). Statistical analysis is performed using log-rank tests [1].

In Vitro Combination Studies (Chou-Talalay Method)

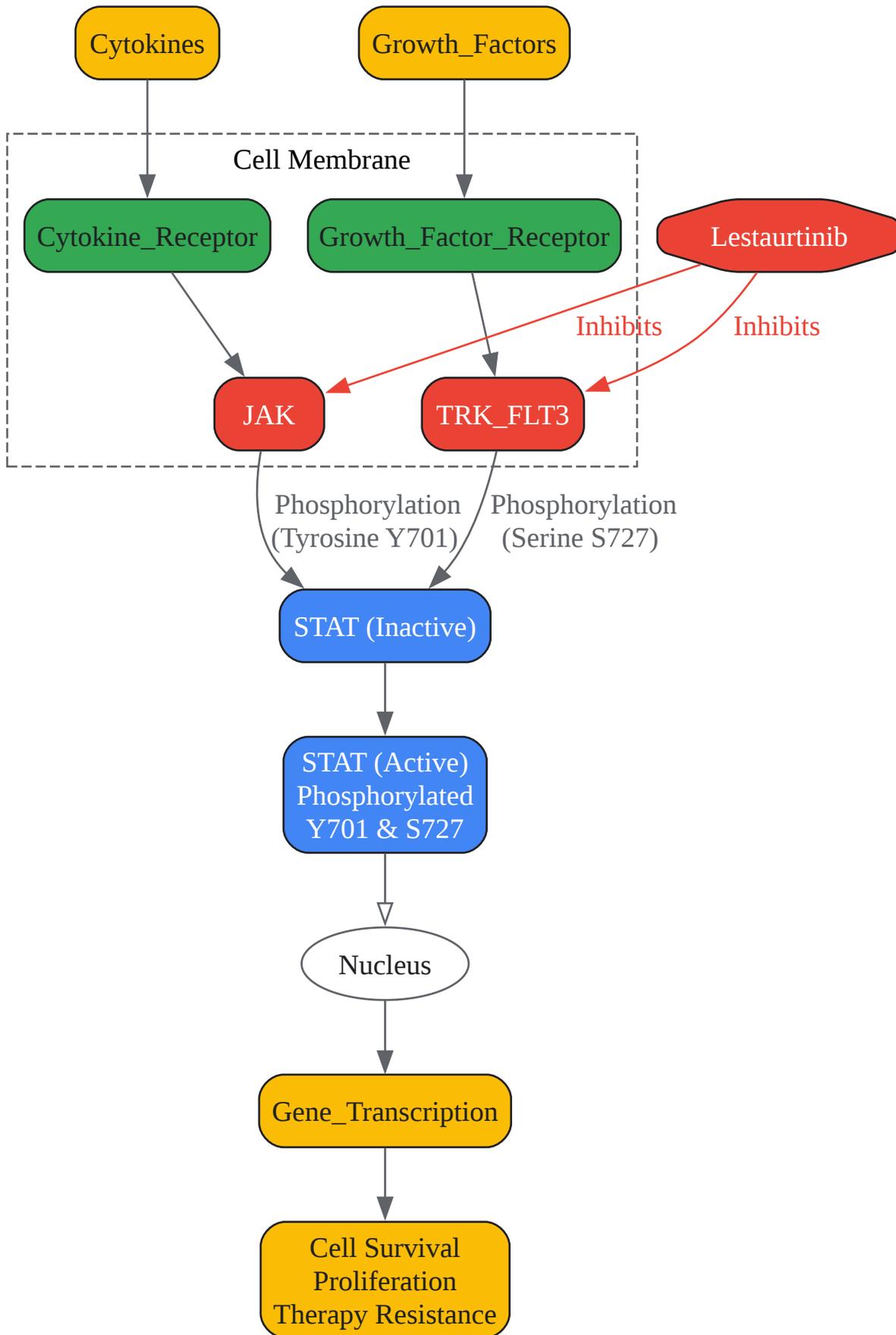
This method is used to characterize drug interactions (synergy, additivity, antagonism) [4] [5].

- **Growth Inhibition Assay:** Cells are exposed to a range of drug concentrations alone and in combination for 72 hours. Cell viability is assessed using assays like **sulforhodamine B (SRB)** or **MTT** [4] [3].
- **Data Analysis:** The **Combination Index (CI)** is calculated using specialized software (e.g., CalcuSyn).
 - **CI < 1** indicates synergy
 - **CI = 1** indicates additivity
 - **CI > 1** indicates antagonism [4] [5]
- **Example Finding:** The combination of **lestaurtinib** and isotretinoin (13-cis-retinoic acid) was found to be additive to synergistic, while the combination with fenretinide trended toward antagonism (median CI = 1.3) [4] [5].

Mechanism of Action & Signaling Pathways

Lestaurtinib is a multi-kinase inhibitor. Recent studies highlight that its antineoplastic activity converges on the inhibition of the JAK/STAT signaling pathway, in addition to its known action on Trk and FLT3 kinases.

The following diagram illustrates the primary signaling pathways targeted by **lestaurtinib** and their role in promoting cancer cell survival.



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Lestaurtinib directly inhibits JAK, Trk, and FLT3 kinases, blocking critical phosphorylation events and leading to suppressed cancer cell proliferation and survival [1] [2].

Key Considerations for Research

- **Toxicity Profile:** Combinations of **lestaurtinib** with other agents, particularly anti-angiogenics like bevacizumab, require careful monitoring due to the potential for enhanced systemic toxicity, as observed in preclinical models [1].
- **Biomarker-Driven Efficacy:** Response to **lestaurtinib** is highly dependent on the molecular profile of the tumor. For example, its efficacy is strongly associated with **high TrkB expression in neuroblastoma** and **sensitivity to FLT3 inhibition in leukemia models** [1] [6].
- **Overcoming Resistance:** The ability of **lestaurtinib** to concurrently inhibit both tyrosine (Y701) and serine (S727) phosphorylation sites on STAT proteins may underlie its potent activity compared to more specific JAK inhibitors, suggesting a strategy to overcome redundant survival pathways [2].

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